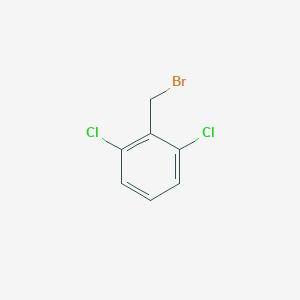

2,6-Dichlorobenzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFGFQUSSYSWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174392 | |

| Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | alpha-Bromo-2,6-dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20443-98-5 | |

| Record name | 2,6-Dichlorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromomethyl-2,6-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20443-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-(bromomethyl)-1,3-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-bromo-2,6-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOMETHYL-2,6-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP9K6Y018H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dichlorobenzyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dichlorobenzyl bromide, an important intermediate in the synthesis of various bioactive molecules.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Data

This compound, with the CAS number 20443-98-5, is a solid, white crystalline compound.[2][3] It is recognized for its role as a versatile chemical intermediate in the preparation of complex organic compounds, including potent epoxide hydrolase inhibitors and anti-HIV drug analogues.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrCl₂ | [3][6] |

| Molecular Weight | 239.92 g/mol | [3][6] |

| Appearance | White solid / Colorless to white crystals | [2][3] |

| Melting Point | 54-57 °C / 129.2-134.6 °F | [2][4] |

| Boiling Point | 133-135 °C at 10 torr | [3] |

| Flash Point | > 112 °C / > 233.6 °F (closed cup) | [2][6] |

| Solubility | Soluble in water, slightly soluble in ethanol. | |

| CAS Number | 20443-98-5 | [3][6] |

| InChI Key | PDFGFQUSSYSWNI-UHFFFAOYSA-N | |

| SMILES String | Clc1cccc(Cl)c1CBr |

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of this compound.

1. Melting Point Determination (Capillary Method)

-

Principle: This method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

The sample is heated slowly, and the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely liquid are recorded. This range is reported as the melting point.

-

2. Boiling Point Determination (Distillation Method at Reduced Pressure)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances that decompose at their atmospheric boiling point, the determination is carried out under reduced pressure (vacuum).

-

Procedure:

-

A sample of this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A manometer is included in the apparatus to measure the pressure.

-

The flask is heated, and the pressure is reduced to the desired level (e.g., 10 torr).

-

The temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.

-

3. Flash Point Determination (Closed-Cup Method)

-

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method confines the vapors, typically leading to a lower flash point than an open-cup method.

-

Procedure:

-

The sample of this compound is placed in a sealed cup (the "closed cup") and slowly heated.

-

At regular temperature intervals, an ignition source (such as a small flame) is introduced into the vapor space above the sample.

-

The temperature at which a brief flash is observed is recorded as the flash point.

-

Synthesis Workflow Visualization

A modern and green process for synthesizing this compound involves the photocatalytic oxidative bromination of 2,6-Dichlorotoluene.[1][7][8] This method utilizes hydrogen peroxide as an oxidant and hydrobromic acid as a bromine source under light irradiation, often in a microchannel reactor to ensure safety and efficiency.[1][7][8]

Caption: Workflow for the photocatalytic synthesis of this compound.

References

- 1. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. This compound | 20443-98-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 97 20443-98-5 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

2,6-Dichlorobenzyl bromide chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dichlorobenzyl bromide, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, particularly in the creation of soluble epoxide hydrolase (sEH) inhibitors and anti-HIV agents.

Chemical Structure and Identification

This compound, also known as α-Bromo-2,6-dichlorotoluene, is a disubstituted aromatic halide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing chloro groups and the reactive benzylic bromide functional group makes it a valuable and versatile reagent in organic synthesis.

Chemical Structure:

CAS Number: 20443-98-5[1][2][3]

Physicochemical and Safety Data

The properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrCl₂ | [1][3] |

| Molecular Weight | 239.92 g/mol | [2] |

| Appearance | Colorless to white crystalline solid | [2] |

| Melting Point | 54-56 °C | [2][3] |

| Boiling Point | 133-135 °C | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES String | Clc1cccc(Cl)c1CBr | |

| InChI Key | PDFGFQUSSYSWNI-UHFFFAOYSA-N | |

| Signal Word | Danger | |

| Hazard Statements | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |

Experimental Protocol: Synthesis

A green and safe process for the synthesis of this compound has been developed utilizing a photocatalytic oxidative bromination reaction in a microchannel reactor.[4][5] This method offers high yield and improved safety compared to traditional batch reactor processes.

Reaction: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene (DCT).

Reagents:

-

2,6-Dichlorotoluene (DCT)

-

Hydrogen Peroxide (H₂O₂) as the oxidant

-

Hydrobromic Acid (HBr) as the bromine source

-

1,2-Dichloroethane as the solvent

Optimal Reaction Conditions: [4][5]

-

Molar Ratio (HBr:H₂O₂:DCT): 1.5 : 1.5 : 1

-

Light Source: 87 W blue light irradiation

-

Reaction Temperature: 70 °C

-

Reaction Pressure: 0.8 MPa

-

Residence Time: 5.88 minutes

Methodology:

-

Solution Preparation:

-

Solution A: Prepare a 15.0 wt % solution of 2,6-Dichlorotoluene (DCT) in 1,2-dichloroethane.

-

Solution B: Prepare a 12.5 wt % aqueous solution of Hydrobromic Acid (HBr).

-

Solution C: Prepare a 5.76 wt % aqueous solution of Hydrogen Peroxide (H₂O₂).

-

-

Reaction Execution:

-

The three solutions are pumped into a microchannel reactor at specific flow rates: Solution A at 1.37 mL/min, Solution B at 1.33 mL/min, and Solution C at 1.33 mL/min.

-

The reactor is maintained at a constant temperature of 70 °C and a pressure of 0.8 MPa.

-

The reaction mixture is irradiated with an 87 W blue light source.

-

-

Outcome:

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photocatalytic synthesis of this compound.

Caption: Workflow for the photocatalytic synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block for sophisticated pharmaceutical intermediates.[1] Its primary utility lies in its benzylic bromide group, which is highly susceptible to nucleophilic substitution, making it an excellent reagent for alkylation reactions.[1]

A. Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound is used in the preparation of potent inhibitors of soluble epoxide hydrolase (sEH).[3] The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating blood pressure and inflammation. By inhibiting sEH, the concentration of beneficial EETs increases, making sEH inhibitors a promising therapeutic target for hypertension and inflammatory diseases.

B. Anti-HIV Agents: this compound is also a precursor in the synthesis of anti-HIV drugs, particularly those based on diaryltriazine (DATA) analogues.[3] These compounds are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a vital role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern are often critical for achieving high potency and a favorable resistance profile.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound | 20443-98-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,6-Dichlorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichlorobenzyl bromide in organic solvents. Recognizing the critical role of solubility data in drug development and synthetic chemistry, this document compiles available quantitative and qualitative data, details established experimental protocols for solubility determination, and presents a logical workflow to guide researchers in this process.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For drug development professionals and synthetic chemists, understanding the solubility of a compound like this compound is paramount for various applications, including:

-

Reaction Condition Optimization: Ensuring the substrate is fully dissolved to maximize reaction rates and yields.

-

Purification and Crystallization: Selecting appropriate solvents for effective purification and obtaining high-quality crystals.

-

Formulation Development: Designing appropriate delivery systems for active pharmaceutical ingredients (APIs).

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following table summarizes the available information.

| Solvent | Solubility | Method | Notes |

| Methanol | 0.1 g/mL | Not Specified | Solution is described as "clear". |

| Ethanol | Slightly Soluble[1] | Not Specified | No quantitative value available. |

| Water | Soluble[1] | Not Specified |

The limited availability of specific quantitative data underscores the necessity for researchers to determine solubility experimentally for their specific solvent systems and conditions. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility.[2]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial or flask.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or rotator. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of subsequent samples does not change significantly.[2][3]

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., PTFE for organic solvents) to draw the supernatant. It is crucial to pre-rinse the filter with the saturated solution to avoid adsorption of the solute onto the filter material.[3]

-

Centrifugation: Centrifuging the sample at a controlled temperature and then carefully pipetting the supernatant.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A calibration curve should be prepared using standards of known concentrations.

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

-

UV-Vis Spectroscopy: Can be used if the compound has a chromophore and the solvent does not interfere with the absorbance.

-

-

-

Calculation:

-

Calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired organic solvent as described in the equilibrium solubility method (steps 1 and 2).

-

-

Sample Collection and Weighing:

-

Solvent Evaporation:

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

Ensure all the solvent has been removed.

-

-

Drying and Final Weighing:

-

Calculation:

-

The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

-

The solubility is calculated by dividing the mass of the solute by the volume of the solvent used.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for Determining the Solubility of an Organic Compound.

Synthesis Workflow of this compound

For researchers interested in the synthesis of this compound, a common method involves the bromination of 2,6-dichlorotoluene. The following diagram outlines a typical synthesis workflow.

Caption: General Synthesis Workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter for their specific applications. The provided workflows offer a visual representation of the experimental processes involved in both solubility determination and synthesis.

References

Reactivity of 2,6-Dichlorobenzyl Bromide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl bromide (DCBB) is a vital building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics such as epoxide hydrolase inhibitors and antiviral agents.[1] Its chemical structure, featuring a benzyl bromide moiety flanked by two chlorine atoms in the ortho positions, confers a unique reactivity profile that is of significant interest. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying reaction mechanisms, steric and electronic effects, and practical experimental considerations.

The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile replaces the bromide leaving group. The reaction pathway, either bimolecular (SN2) or unimolecular (SN1), is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the benzylic carbon.

Theoretical Background: SN1 vs. SN2 Mechanisms and the Influence of Steric Hindrance

Nucleophilic substitution reactions at a saturated carbon atom, such as the benzylic carbon in this compound, can proceed through two primary mechanisms: SN1 and SN2.

-

SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center is a critical factor, with bulkier substituents significantly slowing down the reaction rate. For primary benzylic halides like this compound, the SN2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents.

-

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The rate of reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation is crucial, with tertiary and resonance-stabilized carbocations (like benzylic carbocations) being more favorable. While the benzylic position can stabilize a carbocation, the presence of two ortho-chloro substituents in DCBB introduces significant steric hindrance, which can disfavor the planar carbocation intermediate required for an SN1 pathway.

Steric Hindrance: The two chlorine atoms at the ortho positions of the benzene ring in this compound create substantial steric hindrance around the benzylic carbon. This steric bulk impedes the backside attack of the nucleophile required for an SN2 reaction, generally leading to slower reaction rates compared to unsubstituted benzyl bromide.

Reactivity with Oxygen Nucleophiles (Alkoxides)

The reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, yields the corresponding 2,6-dichlorobenzyl ethers. This reaction typically proceeds via an SN2 mechanism.

Quantitative Data:

| Electrophile | Nucleophile | Product | Yield | Reference |

| 2,6-Dichlorobenzyl chloride | Anhydrous sodium acetate | 2,6-Dichlorobenzyl acetate | 99.5% (production rate) | [2] |

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Methyl Ether

Materials:

-

This compound

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reactivity with Nitrogen Nucleophiles (Amines)

The alkylation of amines with this compound is a common method for the synthesis of substituted benzylamines. These reactions generally follow an SN2 pathway. The rate of reaction is influenced by the nucleophilicity of the amine, which is in turn affected by the electronic nature of its substituents.

Quantitative Data:

Direct kinetic data for the reaction of this compound with specific amines is scarce. However, a study on the reaction of various substituted benzylamines with benzyl bromide in methanol provides valuable comparative data and highlights the expected trends.

| Benzylamine Substituent | Second-Order Rate Constant (k) at 30°C (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | 1.55 x 10⁻³ |

| 4-CH₃ | 1.10 x 10⁻³ |

| H | 6.31 x 10⁻⁴ |

| 4-Cl | 3.16 x 10⁻⁴ |

| 3-CF₃ | 1.58 x 10⁻⁴ |

| 4-NO₂ | 5.01 x 10⁻⁵ |

Data from the reaction of substituted benzylamines with unsubstituted benzyl bromide. It is expected that the rates with this compound would be lower due to steric hindrance.

Experimental Protocol: Synthesis of N-(2,6-Dichlorobenzyl)piperidine

Materials:

-

This compound

-

Piperidine

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Reactivity with Sulfur Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles and readily react with benzylic halides like this compound to form thioethers. These reactions are typically fast and proceed via an SN2 mechanism.

Quantitative Data:

Experimental Protocol: Synthesis of 2,6-Dichlorobenzyl Phenyl Sulfide

Materials:

-

This compound

-

Thiophenol

-

A suitable base (e.g., sodium hydroxide or sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.0 eq) to generate the sodium thiophenoxide in situ.

-

To this solution, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram 1: General SN2 Reaction Mechanism

Caption: General mechanism for an SN2 reaction.

Diagram 2: Experimental Workflow for Nucleophilic Substitution

References

2,6-Dichlorobenzyl bromide electrophilicity of benzylic carbon

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,6-Dichlorobenzyl Bromide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (DCBB) is a pivotal intermediate in organic synthesis, particularly for pharmaceuticals, owing to the reactive nature of its benzylic carbon.[1] This technical guide provides a detailed analysis of the electrophilicity of this carbon center. While direct quantitative kinetic data for DCBB is not extensively documented in publicly available literature, this paper establishes a robust theoretical framework to understand and predict its reactivity. By examining the fundamental principles of nucleophilic substitution, the electronic and steric effects of the ortho-chloro substituents, and comparative data from analogous benzyl halides, we can infer the key factors governing its behavior. Furthermore, a detailed experimental protocol is presented to enable researchers to quantitatively determine the electrophilicity of this compound through kinetic studies.

The reactivity of benzyl halides like this compound is predominantly characterized by nucleophilic substitution reactions. The benzylic carbon is sp³ hybridized and bonded to an electronegative bromine atom, creating a polar C-Br bond. This polarity induces a partial positive charge (δ+) on the benzylic carbon, rendering it susceptible to attack by nucleophiles.

For primary benzylic halides, the operative mechanism is typically the bimolecular nucleophilic substitution (SN2) pathway.[2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] This process proceeds through a high-energy trigonal bipyramidal transition state.

References

Spectroscopic Analysis of 2,6-Dichlorobenzyl Bromide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorobenzyl bromide, a compound utilized in the synthesis of various chemical entities, including potent epoxide hydrolase inhibitors and anti-HIV drug analogues.[1] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic and benzylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | Singlet | 2H | -CH₂Br |

| ~7.2-7.4 | Multiplet | 3H | Ar-H |

Note: Predicted chemical shifts are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The benzylic protons (-CH₂Br) are expected to appear as a singlet due to the absence of adjacent protons. The aromatic protons will likely appear as a multiplet in the downfield region, a result of the deshielding effect of the benzene ring and the electron-withdrawing chloro substituents.[4]

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30 | -CH₂Br |

| ~128-135 | Ar-C |

| ~136 | Ar-C (ipso to -CH₂Br) |

| ~138 | Ar-C (ipso to -Cl) |

Note: Predicted chemical shifts are based on the analysis of similar structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The carbon of the bromomethyl group is expected to be the most upfield signal. The aromatic carbons will appear in the typical downfield region for benzene derivatives.

A standard protocol for obtaining NMR spectra of an organic compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[3]

-

Transfer to NMR Tube : Filter the solution into a clean NMR tube.

-

Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.[3] The acquisition parameters, such as the number of scans and relaxation delay, should be optimized to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~1580, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300-1150 | Medium | CH₂ wag (-CH₂Br)[7] |

| ~850-550 | Strong | C-Cl stretch[7] |

| ~690-515 | Strong | C-Br stretch[7] |

The IR spectrum will exhibit characteristic peaks for the aromatic C-H and C=C bonds. The presence of the halogen atoms will be indicated by strong absorptions in the fingerprint region corresponding to the C-Cl and C-Br stretching vibrations.[7]

For a solid sample like this compound, the following protocol can be used:

-

Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid in a volatile solvent like methylene chloride.[8]

-

Deposition on Salt Plate : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and record the spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9] It provides information about the molecular weight and fragmentation pattern of a compound.[9]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 238, 240, 242 | Varies | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 159, 161 | High | [M-Br]⁺ (Loss of bromine radical) |

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The base peak is likely to be the fragment resulting from the loss of the bromine atom, which forms a relatively stable benzyl cation.

A general procedure for obtaining a mass spectrum is as follows:

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[10] Further dilute a small aliquot of this solution.[10]

-

Ionization : Introduce the sample into the mass spectrometer. Electron impact (EI) or a softer ionization technique like electrospray ionization (ESI) can be used.[11][12]

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.[11]

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound | 20443-98-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. scribd.com [scribd.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. fiveable.me [fiveable.me]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Safety and Handling of 2,6-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 2,6-Dichlorobenzyl bromide (CAS No. 20443-98-5). Adherence to these guidelines is critical to ensure personnel safety and mitigate risks in a laboratory or manufacturing environment. This chemical is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds such as epoxide hydrolase inhibitors and anti-HIV drug analogues.[1][2]

Chemical and Physical Properties

This compound is a solid at room temperature.[3][4] Understanding its physical properties is the first step in safe handling.

| Property | Value | References |

| Synonyms | α-Bromo-2,6-dichlorotoluene, 1-Bromomethyl-2,6-dichlorobenzene | [5] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | |

| Appearance | Colorless to white crystalline solid | [3][4] |

| Melting Point | 54-57 °C | [4] |

| Boiling Point | 133 - 135 °C @ 10 torr | [3] |

| Flash Point | > 112 °C (> 233.6 °F) - closed cup | [4][5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance that poses significant health risks upon exposure. It is corrosive and causes severe skin burns and eye damage.[4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4]

| Hazard Classification | Category | GHS Code |

| Signal Word | Danger | - |

| Skin Corrosion / Irritation | Category 1B | H314 |

| Serious Eye Damage / Irritation | Category 1 | H314 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |

Data sourced from Fisher Scientific and Sigma-Aldrich Safety Data Sheets.[5][6]

-

Inhalation: Causes chemical burns to the respiratory tract.[3] Inhalation may lead to symptoms such as coughing, sore throat, and shortness of breath.[3][7][8] Aspiration could potentially lead to pulmonary edema.[3]

-

Skin Contact: Causes severe skin burns.[3][5] Symptoms include redness and pain.[7]

-

Eye Contact: Causes severe eye burns and is a lachrymator.[3][4] Contact can lead to redness, pain, tearing, and possible corneal injury.[3][7]

-

Ingestion: May cause severe and permanent damage to the digestive tract, with a risk of perforation.[3] Ingestion can cause a burning sensation.[7]

Experimental Protocols: Safe Handling and Storage

Safe handling requires a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Protocol for Handling Solid this compound:

-

Preparation: Before handling, ensure an appropriate chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

-

Personal Protective Equipment (PPE): Don the following mandatory PPE: chemical safety goggles or a face shield, appropriate chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[3][4][9] For tasks with a high potential for dust generation, a NIOSH-approved respirator is required.[3][5]

-

Weighing and Transfer: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to minimize dust and vapor exposure.[3]

-

Procedure: Use spark-proof tools and avoid actions that generate dust.[3] Keep the container tightly closed when not in use.[3]

-

Post-Handling: After handling, wash hands and forearms thoroughly with soap and water.[10] Decontaminate the work area. Remove and launder contaminated clothing before reuse; discard contaminated shoes.[3]

Storage Protocol:

-

Store in a cool, dry, and well-ventilated area designated as a "Corrosives area".[3][4]

-

Keep containers tightly closed to prevent contact with moisture.[3][4]

-

Store separately from incompatible materials.[7]

| Incompatible Materials & Conditions |

| Bases, Alcohols, Amines |

| Strong Oxidizing Agents |

| Metals (Contact may evolve flammable hydrogen gas) |

| Moisture (Contact forms corrosive vapors) |

| Heat, flames, and sparks |

Data sourced from various Safety Data Sheets.[3][4][5]

References

- 1. This compound | 20443-98-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ie [fishersci.ie]

- 7. International Chemical Safety Cards (WHO/IPCS/ILO) [gulflink.health.mil]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.dk [fishersci.dk]

- 10. ww.chemblink.com [ww.chemblink.com]

Potential Hazards of 2,6-Dichlorobenzyl Bromide Inhalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential hazards associated with the inhalation of 2,6-Dichlorobenzyl bromide based on available safety data and toxicological information for structurally related compounds. No specific peer-reviewed inhalation toxicity studies for this compound were identified in the public domain. Therefore, the information on quantitative toxicity and specific mechanisms should be interpreted with caution.

Executive Summary

This compound is a halogenated aromatic compound with significant potential for respiratory toxicity upon inhalation. Safety data sheets consistently classify this compound as corrosive and a lachrymator, with the primary target organ being the respiratory system. Acute inhalation exposure can lead to severe irritation, chemical burns to the respiratory tract, and potentially life-threatening pulmonary edema. Due to the lack of specific toxicological studies, a comprehensive quantitative risk assessment is not possible at this time. This guide synthesizes the available hazard information and provides a framework for understanding the potential risks and for designing appropriate safety and experimental protocols.

Hazard Identification and Toxicological Profile

The primary hazard associated with this compound is its corrosive effect on biological tissues upon direct contact. When inhaled as a dust or vapor, it readily interacts with the moist surfaces of the respiratory tract, leading to immediate and severe irritation.

Summary of Known Hazards

| Hazard Type | Description | References |

| Respiratory Irritation | Causes severe irritation and chemical burns to the nose, throat, and entire respiratory tract. | [1][2] |

| Lachrymator | Vapors are highly irritating to the eyes, causing tearing. | [1][2] |

| Pulmonary Edema | Aspiration or significant inhalation exposure may lead to the accumulation of fluid in the lungs, a serious medical condition. | [1] |

| Systemic Effects | May cause systemic effects following significant exposure, although specific target organs beyond the respiratory system have not been fully investigated. | [1] |

Physicochemical Properties Relevant to Inhalation Hazard

| Property | Value | Implication for Inhalation Hazard |

| Physical State | Solid | Can be inhaled as dust particles. |

| Melting Point | 54-57 °C | May become airborne as a vapor if heated. |

| Vapor Pressure | No data available | The volatility and potential for vapor inhalation are unknown. |

Potential Mechanisms of Toxicity

While specific mechanistic studies on this compound are lacking, the toxic effects upon inhalation are likely mediated by its reactivity as a benzylic halide. A plausible mechanism involves the alkylation of biological macromolecules.

Upon contact with the aqueous environment of the respiratory tract mucosa, this compound can hydrolyze to form hydrogen bromide (HBr) and 2,6-dichlorobenzyl alcohol. Both the parent compound and HBr are corrosive and can cause direct tissue damage. The benzylic carbocation intermediate formed during hydrolysis is a potent electrophile that can react with nucleophilic groups in proteins and DNA, leading to cellular dysfunction and death. This cellular damage triggers an inflammatory response, contributing to the observed irritation and potential for pulmonary edema.

Experimental Protocols for Inhalation Toxicity Assessment

Due to the absence of specific studies on this compound, this section outlines a generalized experimental protocol for assessing the acute inhalation toxicity of a corrosive solid, based on OECD Guideline 403.

Objective

To determine the acute inhalation toxicity of this compound in a rodent model, including the estimation of the median lethal concentration (LC50).

Materials and Methods

-

Test Substance: this compound, purity >98%.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), both male and female.

-

Apparatus: A whole-body or nose-only inhalation exposure chamber designed to maintain a controlled, dynamic, and uniform atmosphere of the test substance.

-

Atmosphere Generation: A dust generator capable of producing a stable and respirable aerosol of the test substance. Particle size distribution should be characterized.

Experimental Procedure

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Dose Range Finding Study: A preliminary study with a small number of animals is conducted to determine the appropriate concentration range for the main study.

-

Main Study:

-

Animals are divided into at least three exposure groups and one control group (exposed to filtered air).

-

Each group is exposed to a specific concentration of this compound for a fixed duration (typically 4 hours).

-

The chamber atmosphere is continuously monitored for the concentration of the test substance and particle size distribution.

-

-

Observations:

-

Clinical signs of toxicity are observed frequently during and after exposure.

-

Body weights are recorded before exposure and at regular intervals during the 14-day observation period.

-

Mortality is recorded daily.

-

-

Pathology:

-

A gross necropsy is performed on all animals.

-

Histopathological examination of the respiratory tract and other target organs is conducted.

-

Data Analysis

The LC50 is calculated using appropriate statistical methods (e.g., probit analysis). All observed clinical signs, body weight changes, and pathological findings are reported.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-Dichlorobenzyl bromide. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its parent compound, benzyl bromide, and other substituted benzyl halides to infer its thermal properties and decomposition pathways. This document is intended to serve as a valuable resource for professionals working with this compound, offering insights into its safe handling and potential degradation mechanisms.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis. The following table summarizes key properties.

| Property | Value |

| Chemical Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 55-58 °C |

| Flash Point | >110 °C |

| Solubility | Insoluble in water, soluble in many organic solvents |

Thermal Stability and Decomposition Analysis

Inferred Thermal Stability

The thermal stability of benzyl halides is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to have a significant impact on the C-Br bond strength and the overall stability of the molecule.

The pyrolysis of benzyl bromide has been studied, indicating that the primary decomposition step is the homolytic cleavage of the C-Br bond to form a benzyl radical and a bromine atom.[1] The activation energy for this process in the gas phase for benzyl bromide is approximately 50.5 kcal/mol.[1] The presence of two electron-withdrawing chlorine atoms at the ortho positions in this compound is likely to influence this bond dissociation energy. The inductive effect of the chlorine atoms would tend to stabilize the benzyl radical, potentially lowering the activation energy for decomposition compared to unsubstituted benzyl bromide.

Anticipated Decomposition Products

Based on the known decomposition of other benzyl halides, the primary decomposition products of this compound upon heating are expected to be:

-

Hydrogen Bromide (HBr)

-

Hydrogen Chloride (HCl)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Various chlorinated and brominated aromatic and aliphatic hydrocarbons

The formation of these products would occur through a series of complex radical reactions following the initial C-Br bond cleavage.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the benzylic carbon-bromine bond, which is the weakest bond in the molecule. This initial step forms a 2,6-dichlorobenzyl radical and a bromine radical. Subsequent reactions of these highly reactive species can lead to a variety of decomposition products.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the mass loss profile.

Experimental Workflow:

References

2,6-Dichlorobenzyl Bromide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzyl bromide is a crucial building block in organic synthesis, prized for its unique reactivity imparted by the presence of two chlorine atoms in the ortho positions to the bromomethyl group. This strategic substitution pattern influences its electrophilicity and makes it a valuable precursor for a wide range of molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant biological pathways are presented to serve as a practical resource for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. The compound is a white solid at room temperature and is classified as a corrosive and lachrymatory agent, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][2]

| Property | Value | Reference |

| CAS Number | 20443-98-5 | [3] |

| Molecular Formula | C₇H₅BrCl₂ | [4] |

| Molecular Weight | 239.92 g/mol | [4] |

| Appearance | White solid / Colorless to white crystals | [1][2] |

| Melting Point | 54-57 °C | [1][4][5] |

| Boiling Point | 133-135 °C at 10 torr | [2] |

| Flash Point | > 112 °C (> 233.6 °F) | [1][6] |

| Solubility | Soluble in water and slightly soluble in ethanol | [7] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [2] |

| InChI Key | PDFGFQUSSYSWNI-UHFFFAOYSA-N | [4] |

| SMILES String | Clc1cccc(Cl)c1CBr | [4] |

Synthesis of this compound

A modern and efficient method for the synthesis of this compound is the photocatalytic oxidative bromination of 2,6-dichlorotoluene. This approach offers a green and safer alternative to traditional bromination methods, utilizing hydrogen peroxide as an oxidant and hydrobromic acid as the bromine source in a microchannel reactor under light irradiation.[8][9][10] This continuous flow process allows for excellent reaction control, high yields, and minimizes the risks associated with batch reactions.[8][9][10]

Experimental Protocol: Photocatalytic Oxidative Bromination

This protocol is based on the work of Liu et al. (2022) and describes a continuous flow synthesis in a microchannel reactor.[8][9][10]

Materials:

-

2,6-Dichlorotoluene (DCT)

-

Hydrogen peroxide (H₂O₂) (30 wt. %)

-

Hydrobromic acid (HBr) (40 wt. %)

-

1,2-Dichloroethane

-

Deionized water

Equipment:

-

Microchannel reactor

-

Syringe pumps (3)

-

Three-way valves

-

Back-pressure regulator

-

Light source (e.g., 87 W blue light LED)

-

Heating system

Procedure:

-

Solution Preparation:

-

Prepare a 21.0 wt. % solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

-

Prepare a 16.3 wt. % aqueous solution of HBr.

-

Prepare a 7.7 wt. % aqueous solution of H₂O₂.

-

-

Reaction Setup:

-

Set up the microchannel reactor with three inlet streams connected to syringe pumps.

-

The outlet of the reactor should be connected to a back-pressure regulator set to 0.8 MPa.

-

The reactor should be irradiated with an 87 W blue light source and maintained at a temperature of 70 °C.

-

-

Reaction Execution:

-

Pump the three solutions into the microchannel reactor at flow rates that achieve a molar ratio of HBr:H₂O₂:DCT of 1.5:1.5:1 and a residence time of 5.88 minutes.

-

The HBr and H₂O₂ streams are first mixed in a T-junction before being mixed with the DCT stream in a second T-junction just before the reactor inlet.

-

-

Work-up and Purification:

-

The output from the reactor is collected.

-

The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| DCT Conversion | 98.1% | [8][9][10] |

| DCBB Yield | 91.4% | [8][9][10] |

| Optimal Temperature | 70 °C | [8][9][10] |

| Optimal Pressure | 0.8 MPa | [8][9][10] |

| Optimal Residence Time | 5.88 min | [8][9][10] |

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 2,6-dichlorobenzyl moiety into a variety of molecules. Its primary reactivity is as an electrophile in nucleophilic substitution reactions.

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a key precursor in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties.[5][9] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for hypertension, inflammation, and pain.[5][9] The 2,6-dichlorobenzyl group often serves as a key pharmacophore that interacts with the active site of the sEH enzyme.

Signaling Pathway of sEH Inhibition

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) inhibition.

Synthesis of Anti-HIV Agents

The 2,6-dichlorobenzyl moiety has also been incorporated into diaryltriazine analogues that exhibit anti-HIV activity.[5] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV.

General Reactivity: Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of the 2,6-dichlorobenzyl group to form ethers, thioethers, amines, and carbon-carbon bonds.

Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate

This protocol provides a representative example of a nucleophilic substitution reaction using this compound.

Materials:

-

This compound

-

Triethyl phosphite

-

Anhydrous toluene

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add triethyl phosphite (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography (eluent: hexanes/ethyl acetate gradient).

Quantitative Data for Analogous Phosphonate Syntheses:

| Compound | Purification Method | Eluent/Conditions | Yield (%) | Purity |

| Diethyl (dichloromethyl)phosphonate | Column Chromatography | Hexanes-diethyl ether (20:1) | 63 | >90% by NMR |

| Diethyl benzylphosphonate | Short Silica Gel Column | Hexanes/Ethyl acetate | 98 | Not specified |

Safety and Handling

This compound is a hazardous substance and should be handled with extreme care.[1][2]

-

Health Hazards: Corrosive, causes severe skin burns and eye damage.[1] It is also a lachrymator.[1][2]

-

Precautionary Measures: Wear protective gloves, clothing, eye protection, and face protection.[1] Handle only in a well-ventilated fume hood.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[1] In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] If inhaled, remove to fresh air.[1] If swallowed, do NOT induce vomiting and call a physician immediately.[1]

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly for the construction of biologically active molecules. Its unique substitution pattern provides a handle for introducing a key pharmacophore into a variety of molecular scaffolds. The development of modern, safer, and more efficient synthetic methods, such as the photocatalytic oxidative bromination in a microchannel reactor, further enhances its utility in both academic and industrial research. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its successful application in the synthesis of the next generation of pharmaceuticals and other advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichlorobenzyl Bromide from 2,6-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,6-dichlorobenzyl bromide, an important intermediate in the preparation of various bioactive molecules and pharmaceuticals.[1][2][3] Two primary methods are detailed: a modern, safe, and high-yield photocatalytic oxidative bromination, and a classic approach using N-bromosuccinimide (NBS) for free-radical bromination.

Method 1: Photocatalytic Oxidative Bromination in a Microchannel Reactor

This novel method offers a green and safe alternative to traditional bromination by utilizing hydrogen peroxide as an oxidant and hydrobromic acid as the bromine source under light irradiation, significantly improving safety and bromine utilization.[1][4][5] The use of a microchannel reactor enhances reaction efficiency and safety, making it suitable for scalable production.[1][4][5][6]

Reaction Principle

The selective benzylic bromination of 2,6-dichlorotoluene (DCT) is achieved through a photocatalytic process where H₂O₂ oxidizes HBr to generate bromine radicals, which then react with the methyl group of DCT. This method avoids the direct use of hazardous molecular bromine.[1]

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the photocatalytic synthesis of this compound (DCBB) from 2,6-dichlorotoluene (DCT).

| Parameter | Optimized Value |

| Molar Ratio (HBr:H₂O₂:DCT) | 1.5 : 1.5 : 1 |

| Concentration of DCT | 21.0 wt% in 1,2-dichloroethane |

| Concentration of HBr | 16.3 wt% aqueous solution |

| Concentration of H₂O₂ | 7.7 wt% aqueous solution |

| Residence Time | 5.88 minutes |

| Reaction Temperature | 70 °C |

| Reaction Pressure | 0.8 MPa |

| Light Source | 87 W Blue Light |

| DCT Conversion | 98.1% |

| DCBB Yield | 91.4% |

(Data sourced from "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor")[1][4][5]

Experimental Protocol

Materials and Equipment:

-

2,6-Dichlorotoluene (DCT)

-

Hydrobromic acid (HBr, 40.0 wt%)

-

Hydrogen peroxide (H₂O₂, 30.0 wt%)

-

1,2-Dichloroethane

-

Deionized water

-

Microchannel reactor system (e.g., Chemtrix KiloFlow) equipped with a blue light source

-

High-performance liquid chromatography (HPLC) for analysis

Procedure:

-

Prepare the reactant solutions:

-

Solution A: Prepare a 21.0 wt% solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

-

Solution B: Prepare a 16.3 wt% aqueous solution of hydrobromic acid.

-

Solution C: Prepare a 7.7 wt% aqueous solution of hydrogen peroxide.

-

-

Set up the microchannel reactor:

-

Set the reactor temperature to 70°C and the pressure to 0.8 MPa.

-

Position the 87 W blue light source to irradiate the microchannels.

-

-

Initiate the reaction:

-

Pump the three solutions into the microchannel reactor at flow rates calculated to achieve a residence time of 5.88 minutes and maintain the 1.5:1.5:1 molar ratio of HBr:H₂O₂:DCT.

-

-

Reaction Monitoring and Work-up:

-

Continuously collect the reaction mixture from the reactor outlet.

-

Analyze the product mixture using HPLC to determine the conversion of DCT and the yield of DCBB.

-

The collected mixture can then be subjected to standard work-up procedures such as washing, drying, and solvent evaporation to isolate the product.

-

Experimental Workflow

Caption: Workflow for the photocatalytic synthesis of this compound.

Method 2: Free-Radical Bromination with N-Bromosuccinimide (NBS)

This is a conventional and widely used method for the selective bromination of the benzylic position of toluene derivatives.[7] The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, and proceeds via a free-radical chain mechanism.[7][8]

Reaction Principle

N-Bromosuccinimide (NBS) serves as a source of bromine radicals (Br•) under the influence of a radical initiator and heat or light.[8][9] These radicals abstract a hydrogen atom from the benzylic carbon of 2,6-dichlorotoluene, which then reacts with a bromine source to form the desired product.[7] This method is highly selective for the benzylic position.[7]

General Experimental Protocol

Materials and Equipment:

-

2,6-Dichlorotoluene (DCT)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

Light source (e.g., a sunlamp) can be used to facilitate initiation

-

Standard laboratory glassware for work-up

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,6-dichlorotoluene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Irradiation with a light source can be used to accelerate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Logical Relationship Diagram

Caption: Key components and outcome of the NBS bromination of 2,6-dichlorotoluene.

References

- 1. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 20443-98-5 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to this compound in a Microchannel Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Photocatalytic Bromination of 2,6-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photocatalytic oxidative bromination of 2,6-dichlorotoluene (DCT) to produce 2,6-dichlorobenzyl bromide (DCBB), an important intermediate in the synthesis of bioactive molecules.[1] The described method utilizes a safe and green process in a microchannel reactor, offering high efficiency and control over reaction conditions.[1][2][3]

Introduction

Traditional benzylic bromination of 2,6-dichlorotoluene often involves hazardous reagents like molecular bromine, which has low atom economy and poses risks due to its toxicity and high vapor pressure.[1] Photocatalytic methods offer a milder and more selective alternative.[4][5] The protocol outlined below describes a continuous-flow photocatalytic oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively.[1][2][3][6][7] This approach enhances safety by avoiding the accumulation of explosive intermediates, a risk present in batch reactors.[1][7]

Principle and Workflow

The reaction proceeds via a photocatalytically initiated radical mechanism. Under visible light irradiation, bromine radicals are generated in situ from the oxidation of HBr by H₂O₂.[8] These radicals then selectively abstract a benzylic hydrogen from 2,6-dichlorotoluene, leading to the formation of a resonance-stabilized benzylic radical.[9] This radical subsequently reacts with a bromine source to yield the desired product, this compound. The use of a microchannel reactor provides excellent light penetration and precise control over reaction parameters, leading to high conversion and yield.[1][2][3]

Caption: Experimental workflow for the photocatalytic bromination of 2,6-dichlorotoluene.

Experimental Protocol

This protocol is based on the optimized conditions reported for the synthesis of this compound in a microchannel reactor.[1]

Materials:

-

2,6-Dichlorotoluene (DCT)

-

1,2-Dichloroethane

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Deionized water

Equipment:

-

Microchannel reactor system equipped with:

-

Three high-pressure pumps

-

Micromixer

-

Microchannel reactor plate

-

Back-pressure regulator

-

Temperature controller

-

-

Blue LED light source (87 W)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Solution Preparation:

-

Solution A: Prepare a 21.0 wt % solution of 2,6-dichlorotoluene in 1,2-dichloroethane.

-

Solution B: Prepare a 16.3 wt % aqueous solution of HBr.

-

Solution C: Prepare a 7.7 wt % aqueous solution of H₂O₂.

-

-

Reaction Setup:

-

Set up the microchannel reactor system as depicted in the workflow diagram.

-

Set the reactor temperature to 70 °C and the system pressure to 0.8 MPa using the back-pressure regulator.

-

Position the 87 W blue LED light source to irradiate the microchannel reactor.

-

-

Reaction Execution:

-

Pump Solution A, Solution B, and Solution C into the micromixer at flow rates that achieve a molar ratio of HBr:H₂O₂:DCT of 1.5:1.5:1.

-

Adjust the total flow rate to achieve a residence time of approximately 5.88 minutes within the microchannel reactor.

-

Collect the reaction mixture downstream of the back-pressure regulator.

-

-

Analysis:

-

Quench the reaction mixture upon collection.

-

Analyze the composition of the reaction mixture by HPLC to determine the conversion of DCT and the yield of DCBB.[3]

-

Data Presentation

The following table summarizes the optimized reaction parameters and corresponding results for the photocatalytic bromination of 2,6-dichlorotoluene.[1][2][3]

| Parameter | Optimized Value |

| Reactants & Stoichiometry | |

| Molar Ratio (HBr:H₂O₂:DCT) | 1.5:1.5:1 |